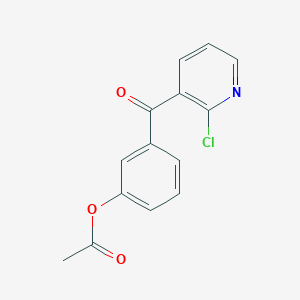

3-(3-Acetoxybenzoyl)-2-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[3-(2-chloropyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-11-5-2-4-10(8-11)13(18)12-6-3-7-16-14(12)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVDFVOIAWEBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642177 | |

| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-38-4 | |

| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Significance of 3 3 Acetoxybenzoyl 2 Chloropyridine

Contextual Importance within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a class of compounds of immense importance in medicinal chemistry and agrochemical development. The pyridine ring is a prevalent structural unit in pharmaceutical targets. nih.gov Among these, 2-chloropyridine (B119429) derivatives are particularly notable for their utility as versatile intermediates. innospk.comyufengchemicals.com The chlorine atom at the 2-position of the pyridine ring is not merely a substituent; it is a reactive site that allows for a variety of subsequent chemical modifications through nucleophilic substitution reactions. wikipedia.org

This reactivity enables chemists to introduce diverse functional groups onto the pyridine core, thereby constructing a wide array of complex molecules. innospk.com Derivatives of 2-chloropyridine serve as crucial building blocks in the synthesis of numerous commercial products, including fungicides, insecticides, antihistamines, and antiarrhythmic drugs. wikipedia.org For instance, 2-chloropyridine is a key starting material for antifungal agents containing pyrithione (B72027) and has been instrumental in developing drugs targeting cancer and neurological disorders. innospk.comyufengchemicals.com The presence of the 2-chloro moiety in 3-(3-Acetoxybenzoyl)-2-chloropyridine thus provides a strategic anchor for synthetic transformations, allowing for the construction of novel compounds with potential biological activity.

Strategic Value of Substituted Benzoyl Moieties in Organic Synthesis

The substituted benzoyl portion of the molecule, specifically the 3-acetoxybenzoyl group, brings its own strategic advantages. Aromatic ketones, including benzoyl derivatives, are fundamental intermediates in the synthesis of fine chemicals and pharmaceuticals. nih.gov They are found in the molecular architecture of numerous biologically active compounds, such as those used for cholesterol reduction, muscle relaxation, and anti-inflammatory applications. nih.gov

The process of attaching functional groups to a benzoyl ring can be a key step in building complex molecular frameworks. organic-chemistry.org The oxidation of benzylic C-H bonds to form these ketone structures is a foundational transformation in organic chemistry. nih.govresearchgate.net Furthermore, the substituents on the benzoyl ring can significantly influence the molecule's electronic properties, solubility, and how it interacts with biological targets. The acetoxy group, in particular, can be readily hydrolyzed to a hydroxyl group, offering another point for modification or for forming hydrogen bonds in a biological context. This inherent functionality makes the substituted benzoyl moiety a valuable component for designing and synthesizing new chemical entities with tailored properties.

Role as a Key Intermediate in Chemical Synthesis

The dual functionality of this compound—a reactive chloro-substituted pyridine ring and a modifiable acetoxy-substituted benzoyl group—makes it a highly valuable key intermediate. This structure serves as a scaffold upon which more complex molecules can be assembled. Chemists can selectively perform reactions at either the pyridine or the benzoyl portion of the molecule, allowing for a stepwise and controlled synthesis of target compounds.

This strategic utility is exemplified by closely related compounds. For instance, flavone-containing 2-chloro-pyridine derivatives have been synthesized and investigated for their potential as telomerase inhibitors in cancer therapy. nih.gov The ability to use 2-chloropyridine derivatives to build complex heterocyclic structures is essential for discovering new drugs, including anti-inflammatory and anti-cancer agents. yufengchemicals.com Given this context, this compound is logically positioned as a precursor for novel pharmaceuticals. Its structure provides a robust foundation for creating diverse libraries of compounds for screening in drug discovery programs, embodying the role of a quintessential intermediate in the quest for new therapeutic agents.

Synthetic Methodologies for 3 3 Acetoxybenzoyl 2 Chloropyridine

Precursor Synthesis and Functionalization Strategies

The assembly of 3-(3-Acetoxybenzoyl)-2-chloropyridine is logically approached through the synthesis and coupling of two key precursors: a functionalized 2-chloropyridine (B119429) scaffold and a suitable 3-hydroxybenzoyl derivative, which is subsequently acetylated.

Derivatization of 2-Chloropyridine Scaffolds

The 2-chloropyridine core is a versatile starting material, amenable to various functionalization techniques to introduce substituents at the C-3 position, which is essential for the subsequent introduction of the benzoyl group. Common strategies include halogenation and borylation to prepare the pyridine (B92270) for cross-coupling reactions. For instance, 2-chloro-3-iodopyridine (B15675) or 2-chloro-3-bromopyridine are valuable intermediates. These halogenated pyridines can be synthesized through various methods, including the diazotization of 3-amino-2-chloropyridine (B31603) followed by a Sandmeyer reaction with the corresponding halide.

Another critical approach is the direct C-H functionalization of 2-chloropyridine. While challenging due to the electron-deficient nature of the pyridine ring, directed metalation techniques can achieve regioselective functionalization at the C-3 position.

Introduction of the Benzoyl Unit to the Pyridine Ring System

With a suitably functionalized 2-chloropyridine in hand, the next crucial step is the introduction of the benzoyl moiety. Several modern carbon-carbon bond-forming reactions can be employed for this purpose.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this transformation. A plausible route involves the Suzuki-Miyaura coupling of a 2-chloro-3-halopyridine (e.g., 2-chloro-3-iodopyridine) with (3-methoxyphenyl)boronic acid. The methoxy (B1213986) group serves as a protected form of the hydroxyl group, which can be deprotected in a later step.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Chloro-3-iodopyridine | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | (2-Chloropyridin-3-yl)(3-methoxyphenyl)methanone |

Alternatively, a Stille coupling could be employed, reacting the 2-chloro-3-halopyridine with a (3-methoxyphenyl)stannane derivative. Similarly, a Negishi coupling using a 3-(2-chloropyridin-3-yl)zinc halide and 3-methoxybenzoyl chloride is a viable option.

Following the successful coupling, the methoxy group on the benzoyl moiety needs to be cleaved to reveal the hydroxyl group, yielding (2-chloropyridin-3-yl)(3-hydroxyphenyl)methanone. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Friedel-Crafts Acylation: While a direct Friedel-Crafts acylation of 2-chloropyridine with 3-acetoxybenzoyl chloride is generally not favored due to the deactivation of the pyridine ring towards electrophilic substitution, intramolecular variations or the use of highly activated substrates and catalysts could potentially be explored under specific conditions. However, this approach is less common for this particular substitution pattern.

Acetylation of Hydroxybenzoyl Intermediates

The final step in this synthetic sequence is the acetylation of the phenolic hydroxyl group of (2-chloropyridin-3-yl)(3-hydroxyphenyl)methanone. This is a standard esterification reaction. The most common and efficient method involves treating the hydroxyketone with acetic anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. byjus.com Pyridine can act as both the solvent and the catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct. baranlab.orgharvard.edu

| Starting Material | Reagents | Conditions | Product |

| (2-Chloropyridin-3-yl)(3-hydroxyphenyl)methanone | Acetic anhydride, Pyridine | Room temperature or gentle heating | This compound |

Alternatively, acetyl chloride can be used as the acetylating agent, also in the presence of a non-nucleophilic base to neutralize the HCl generated.

Advanced Catalytic Approaches in this compound Synthesis

Palladium-Catalyzed Carbonylation Reactions on Halopyridines

Palladium-catalyzed carbonylation reactions provide a powerful method for the introduction of a carbonyl group. frontiersin.org In the context of synthesizing this compound, a carbonylative Stille or Suzuki coupling could be envisioned. For instance, a 2-chloro-3-halopyridine could be reacted with a (3-acetoxyphenyl)stannane or boronic acid derivative under a carbon monoxide atmosphere in the presence of a palladium catalyst. This would directly install the benzoyl group in a single step.

This approach, while elegant, requires careful optimization of reaction conditions, including CO pressure, temperature, catalyst, and ligand, to achieve high yields and selectivity.

Directed Metallation Techniques for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govresearchgate.net In the case of 2-chloropyridine, the chlorine atom can direct metalation to the C-3 position using a strong base like lithium diisopropylamide (LDA). nih.govresearchgate.net The resulting 2-chloro-3-lithiopyridine is a potent nucleophile that can react with a suitable electrophile.

To synthesize the target molecule via this route, the 2-chloro-3-lithiopyridine could be reacted with a 3-acetoxybenzoyl chloride or a related activated carboxylic acid derivative. This would form the desired carbon-carbon bond and introduce the complete benzoyl moiety in a single step.

| Starting Material | Reagents | Intermediate | Electrophile | Product |

| 2-Chloropyridine | 1. LDA, THF, -78 °C | 2-Chloro-3-lithiopyridine | 3-Acetoxybenzoyl chloride | This compound |

This method offers a potentially shorter synthetic route but requires careful handling of air- and moisture-sensitive organolithium intermediates. The choice of the electrophile is also critical to avoid side reactions.

Considerations for Solid-Supported Reagents in Multi-Step Synthesis

The use of solid-supported reagents in the multi-step synthesis of complex molecules like this compound offers significant advantages in terms of purification, automation, and the ability to drive reactions to completion. researchgate.netacs.orgnih.gov In the context of a potential multi-step synthesis culminating in a Friedel-Crafts acylation, solid-supported reagents can be employed in various capacities.

One key consideration is the immobilization of either a reagent or a catalyst. For instance, a solid-supported Lewis acid catalyst could be utilized for the central acylation step. Materials such as zeolites, acid-treated metal oxides, clays, and supported sulfonic acids have been successfully employed as heterogeneous catalysts in Friedel-Crafts acylations. researchgate.netacs.orgrsc.orgarkat-usa.org The choice of support and linker can significantly influence the catalyst's activity, selectivity, and stability.

Advantages of Solid-Supported Reagents in the Synthesis of this compound:

| Feature | Benefit | Relevance to Synthesis |

| Simplified Purification | Product is isolated by simple filtration, removing the need for complex chromatographic separation from the spent reagent or catalyst. | In the acylation of 2-chloropyridine, a solid-supported Lewis acid would be easily removed from the product mixture. |

| Use of Excess Reagents | An excess of a solid-supported reagent can be used to drive the reaction to completion without complicating purification. | If a solid-supported acylating agent were used, a stoichiometric excess would ensure full conversion of the 2-chloropyridine. |

| Potential for Automation | Solid-supported reagents are well-suited for use in flow chemistry systems, allowing for automated and continuous production. | A packed-bed reactor with a solid-supported catalyst could be envisioned for the continuous synthesis of the target molecule. |

| Reduced Waste | Catalysts can often be regenerated and reused, leading to a more environmentally benign process. | Solid acid catalysts like sulfated zirconia or certain zeolites have demonstrated good reusability in acylation reactions. rsc.org |

The selection of an appropriate solid-supported reagent requires careful consideration of the reaction conditions, including solvent polarity and temperature, to ensure the stability of the support and the linker. Furthermore, the potential for leaching of the active species from the solid support must be evaluated to avoid contamination of the final product.

Mechanistic Insights into Formation Pathways

The formation of this compound is most plausibly achieved through a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of a hydrogen atom on the 2-chloropyridine ring with a 3-acetoxybenzoyl group. Pyridines are generally unreactive towards Friedel-Crafts acylation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com Additionally, the nitrogen lone pair can coordinate with the Lewis acid catalyst, further deactivating the ring and inhibiting the reaction. However, acylation at the 3-position of 2-chloropyridine has been reported, suggesting that under appropriate conditions, the reaction is feasible. youtube.com

Elucidation of Reaction Mechanisms in Acylation and Coupling Steps

The mechanism of the Friedel-Crafts acylation to form this compound can be dissected into several key steps. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Formation of the Acylium Ion: The first step involves the reaction of the acylating agent, presumably 3-acetoxybenzoyl chloride, with the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the carbon-chlorine bond and leading to the formation of a highly electrophilic and resonance-stabilized acylium ion. sigmaaldrich.comlibretexts.orgchem-station.com

Electrophilic Attack: The acylium ion then acts as the electrophile and attacks the electron-rich π-system of the 2-chloropyridine ring. The presence of the chlorine atom at the 2-position directs the incoming electrophile to the 3- and 5-positions. The formation of the 3-substituted product is generally favored. This attack results in the formation of a cationic intermediate known as a σ-complex or arenium ion, where the aromaticity of the pyridine ring is temporarily disrupted. rsc.org

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the pyridine ring and yields the final product, this compound. The Lewis acid catalyst is also regenerated in this process.

Investigation of Intermediates and Transition States

The energetic landscape of the Friedel-Crafts acylation of 2-chloropyridine is crucial for understanding the reaction's feasibility and outcome. The key intermediates are the acylium ion and the σ-complex.

Acylium Ion: The 3-acetoxybenzoyl acylium ion is a critical intermediate. Its stability and reactivity are influenced by the electronic effects of the acetoxy group. The resonance stabilization of the acylium ion plays a significant role in its formation.

σ-Complex (Arenium Ion): The formation of the σ-complex is often the rate-determining step of the reaction. nih.gov The stability of this intermediate is influenced by the position of attack on the pyridine ring. Computational studies on related systems have shown that the energy of the transition state leading to the σ-complex is a key factor in determining the reaction rate and regioselectivity. nih.gov For 2-chloropyridine, attack at the 3-position leads to a σ-complex where the positive charge can be delocalized without placing it on the carbon atom bonded to the electronegative nitrogen.

The transition state for the electrophilic attack resembles the structure of the σ-complex. Theoretical calculations can be employed to model the geometry and energy of this transition state, providing insights into the activation energy of the reaction. researchgate.net These calculations can help to explain the observed regioselectivity and the relatively harsh conditions often required for the Friedel-Crafts acylation of pyridine derivatives.

Chemical Transformations and Reactivity of 3 3 Acetoxybenzoyl 2 Chloropyridine

Nucleophilic Substitution Reactions on the 2-Chloropyridine (B119429) Moiety

The 2-chloropyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic feature of halopyridines. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom activates the 2- and 4-positions towards nucleophilic attack, facilitating the displacement of the chloride leaving group. The presence of the 3-benzoyl group further influences the electronic properties of the pyridine ring, potentially modulating its reactivity in these transformations.

Amination and Alkylation Reactions

The displacement of the chlorine atom by nitrogen-based nucleophiles is a common and synthetically useful transformation for 2-chloropyridines. This amination reaction can be achieved with a variety of primary and secondary amines, as well as with ammonia, to introduce diverse amino functionalities at the 2-position. These reactions are often catalyzed by palladium complexes or can proceed under thermal conditions, particularly when the pyridine ring is activated by electron-withdrawing groups. While specific studies on the amination of 3-(3-Acetoxybenzoyl)-2-chloropyridine are not extensively documented, the general reactivity of 2-chloropyridines suggests that it would readily undergo such transformations. For instance, reactions of 2-chloropyridines with various amines in the presence of a base like potassium fluoride in water have been shown to be effective for structurally similar compounds.

Alkylation at the 2-position can be accomplished using organometallic reagents, such as Grignard reagents or organolithium compounds, through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille coupling, would allow for the introduction of a wide range of alkyl and aryl groups.

Table 1: Representative Amination and Alkylation Reactions of 2-Chloropyridine Derivatives

| Nucleophile/Reagent | Reaction Type | Product Type | Typical Conditions |

| Primary/Secondary Amine | Amination | 2-Aminopyridine derivative | Pd-catalysis or thermal, base |

| Ammonia | Amination | 2-Aminopyridine | High pressure, catalyst |

| Organoboron compound | Suzuki Coupling | 2-Alkyl/Arylpyridine | Pd catalyst, base |

| Organotin compound | Stille Coupling | 2-Alkyl/Arylpyridine | Pd catalyst |

Thiolation and Oxygenation Pathways

The introduction of sulfur and oxygen nucleophiles at the 2-position of the pyridine ring represents another important class of nucleophilic substitution reactions. Thiolation can be achieved using various sulfur-containing nucleophiles, such as thiols or sodium thiophenoxide, to yield 2-thiopyridine derivatives. These reactions are valuable for the synthesis of compounds with potential biological activity. Studies on 2-chloropyridine derivatives have shown that they can be metabolized to glutathione conjugates through the displacement of the chlorine atom, indicating the susceptibility of the C-Cl bond to attack by sulfur nucleophiles rsc.org.

Oxygenation, the substitution of the chlorine atom with an oxygen-based nucleophile, can be accomplished using alkoxides or hydroxides. These reactions lead to the formation of 2-alkoxypyridines or 2-pyridones, respectively. The reaction with benzyloxide, for instance, has been shown to proceed efficiently with 2-chloropyridines under microwave irradiation sci-hub.se.

Table 2: Thiolation and Oxygenation of 2-Chloropyridine Derivatives

| Nucleophile | Reaction Type | Product Type | Typical Conditions |

| Thiol/Thiolate | Thiolation | 2-Thiopyridine derivative | Base |

| Glutathione | Thiolation | 2-Glutathionylpyridine | Enzymatic or chemical |

| Alkoxide | Oxygenation | 2-Alkoxypyridine | Base |

| Hydroxide | Oxygenation | 2-Pyridone | High temperature |

Reactions Involving the Acetoxy Group

The acetoxy group, an ester functionality, is prone to a variety of transformations, most notably hydrolysis and transesterification. These reactions allow for the unmasking of the phenolic hydroxyl group, which can then be further modified.

Hydrolysis and Transesterification Reactions

Hydrolysis of the acetoxy group in this compound to the corresponding phenol can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting phenol is a versatile intermediate for further derivatization.

Transesterification, the exchange of the acetyl group for another acyl group, can be accomplished by reacting the compound with an alcohol in the presence of an acid or base catalyst. This reaction allows for the introduction of different ester functionalities, which can be used to modulate the compound's properties. For example, transesterification of aryl esters with phenols can be catalyzed by earth-abundant metal catalysts rsc.org.

Table 3: Hydrolysis and Transesterification of Acetoxy Group

| Reagent | Reaction Type | Product Type | Typical Conditions |

| H3O+ | Acid-catalyzed Hydrolysis | Phenol | Heat |

| OH- | Base-catalyzed Hydrolysis | Phenol | Heat |

| R'OH, H+ or Base | Transesterification | New Ester | Catalyst, heat |

Modifications and Derivatizations at the Acetoxy Position

Once the acetoxy group is hydrolyzed to a phenol, the resulting hydroxyl group can serve as a handle for a wide range of chemical modifications. Etherification, for example, can be carried out by reacting the phenol with an alkyl halide in the presence of a base (Williamson ether synthesis). The phenolic hydroxyl group can also be converted into other functional groups, such as triflates, which are excellent leaving groups for cross-coupling reactions. Furthermore, the phenol can be re-acylated with different acid chlorides or anhydrides to introduce a variety of ester groups.

Reactivity of the Benzoyl Ketone Functionality

The benzoyl ketone functionality in this compound is a versatile site for chemical reactions. The carbonyl group can undergo nucleophilic addition, reduction, and reactions at the alpha-carbon.

Reduction of the ketone to a secondary alcohol is a common transformation that can be achieved using a variety of reducing agents. acsgcipr.orgrsc.org Mild reducing agents like sodium borohydride will selectively reduce the ketone without affecting the ester or the pyridine ring. More powerful reducing agents, such as lithium aluminum hydride, would likely reduce both the ketone and the ester group. The resulting alcohol can be a useful intermediate for further synthetic manipulations. Complete deoxygenation of the ketone to a methylene group can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction, though the conditions for these reactions are often harsh. masterorganicchemistry.com

Table 4: Reduction of the Benzoyl Ketone Functionality

| Reagent | Product Type | Selectivity |

| Sodium Borohydride (NaBH4) | Secondary Alcohol | Ketone selective |

| Lithium Aluminum Hydride (LiAlH4) | Diol (from ketone and ester reduction) | Reduces both ketone and ester |

| Hydrazine/KOH (Wolff-Kishner) | Methylene (CH2) | Deoxygenation |

| Zn(Hg)/HCl (Clemmensen) | Methylene (CH2) | Deoxygenation |

The carbonyl group can also react with a variety of nucleophiles. For instance, reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Wittig-type reactions could be employed to convert the carbonyl group into an alkene.

Carbonyl Reductions and Oxidations

The carbonyl group of the ketone is a primary site for nucleophilic attack and reduction. A variety of reducing agents can convert the ketone to a secondary alcohol, this compound alcohol. The choice of reagent determines the selectivity and reaction conditions.

Reduction of the Ketone: The ketone can be selectively reduced in the presence of the ester and chloro-aromatic functionalities using mild hydride reagents.

Sodium borohydride (NaBH₄) is a common and mild reducing agent that readily reduces ketones to secondary alcohols. The reaction is typically carried out in protic solvents like methanol or ethanol.

Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and would also reduce the ketone. However, it would likely also reduce the acetoxy group to an alcohol, yielding a diol. Therefore, it would not be the reagent of choice for selective ketone reduction in this molecule.

Catalytic Hydrogenation using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂) with hydrogen gas can also effect the reduction of the ketone. These conditions might also lead to the dechlorination of the pyridine ring (hydrodehalogenation), depending on the catalyst and reaction conditions.

Oxidation of the ketone functional group in this compound is not a typical transformation, as ketones are generally resistant to oxidation under standard conditions, unlike aldehydes.

Interactive Table of Potential Reducing Agents for the Carbonyl Group

| Reagent | Expected Product(s) | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | This compound alcohol | High for ketone reduction |

| Lithium Aluminium Hydride (LiAlH₄) | 3-(1-hydroxy-1-(3-hydroxyphenyl)methyl)-2-chloropyridine | Reduces both ketone and ester |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | This compound alcohol and/or hydrodehalogenated products | Can also reduce the chloro group |

Reactions at the Alpha-Carbon of the Ketone

In typical aliphatic ketones, the alpha-carbon (the carbon atom adjacent to the carbonyl group) is acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alpha-halogenation.

However, in this compound, the alpha-carbons of the ketone are part of the pyridine and phenyl aromatic rings. Aromatic C-H bonds are not acidic enough to be deprotonated under typical base-catalyzed conditions that form enolates. Therefore, this molecule does not undergo the characteristic alpha-carbon reactions seen in aliphatic ketones. Any substitution at these positions would proceed through mechanisms typical for aromatic rings, such as electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Benzoyl Phenyl Ring

The benzoyl phenyl ring in this compound has two substituents that direct incoming electrophiles: the acetoxy group (-OAc) and the benzoyl group (-CO-Ar).

Acetoxy Group (-OAc): The acetoxy group is an activating group and an ortho, para-director. echemi.comstackexchange.com The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions. However, the acetyl group's electron-withdrawing nature makes the acetoxy group a weaker activator than a hydroxyl (-OH) group. echemi.comstackexchange.com

Benzoyl Group (-CO-Ar): The ketone group is a deactivating group and a meta-director. organicchemistrytutor.comyoutube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho and para positions.

In this compound, the acetoxy group is at position 3' and the point of attachment for the rest of the molecule is at position 1' of the phenyl ring.

The ortho, para-directing acetoxy group will direct incoming electrophiles to positions 2', 4', and 6'.

The meta-directing benzoyl group will direct incoming electrophiles to position 5'.

The activating ortho, para-director (acetoxy group) will have a stronger influence than the deactivating meta-director. Therefore, electrophilic substitution is most likely to occur at the positions activated by the acetoxy group. Steric hindrance might disfavor substitution at the 2' position, which is between the two existing substituents. Thus, the most probable sites for electrophilic aromatic substitution are the 4' and 6' positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The 2-chloro position on the pyridine ring is an excellent handle for various transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Cl bond towards oxidative addition, a key step in many catalytic cycles.

Suzuki Coupling: This versatile reaction involves the coupling of the 2-chloropyridine moiety with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. thieme-connect.comresearchgate.netacs.orgnih.gov This would allow for the formation of a C-C bond at the 2-position of the pyridine ring, introducing a new aryl or alkyl group. 2-Chloropyridines are known to be effective substrates in Suzuki couplings. thieme-connect.comrsc.org

Heck Reaction: The Heck reaction couples the 2-chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the 2-position. organic-chemistry.orgresearchgate.netwikipedia.org This provides a method for vinylation of the pyridine ring.

Ullmann Reaction: This is a copper-catalyzed reaction that can be used to form biaryl compounds. wikipedia.orgorganic-chemistry.org In the context of this compound, it could be used for homocoupling to form a bipyridine or for coupling with another aryl halide. The classical Ullmann reaction often requires harsh conditions, but modern variations have made it more practical. organic-chemistry.orgresearchgate.netresearchgate.net

Besides the Suzuki, Heck, and Ullmann reactions, other important cross-coupling methodologies can be applied to the 2-chloropyridine scaffold.

Sonogashira Coupling: This palladium and copper co-catalyzed reaction couples the 2-chloropyridine with a terminal alkyne to introduce an alkynyl group at the 2-position. scirp.orgwikipedia.orgsemanticscholar.orgorganic-chemistry.orgresearchgate.net This is a powerful method for forming C(sp²)-C(sp) bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It would allow for the substitution of the chlorine atom with a primary or secondary amine, providing access to a wide range of 2-aminopyridine derivatives. researchgate.netyufengchemicals.comresearchgate.netwikipedia.orgorganic-chemistry.org

Interactive Table of Potential Cross-Coupling Reactions at the 2-Chloro Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | 2-Aryl/Alkyl-pyridine |

| Heck Reaction | Alkene | Pd catalyst, Base | 2-Vinyl-pyridine |

| Ullmann Reaction | Ar-X or self-coupling | Cu catalyst | 2-Aryl-pyridine / Bipyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | 2-Alkynyl-pyridine |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | 2-Amino-pyridine |

Ring Opening and Ring Contraction Reactions (if applicable to specific derivatives)

For the parent compound, this compound, ring opening and ring contraction reactions are not expected under typical laboratory conditions. Both the pyridine and benzene rings are aromatic and thus possess significant resonance stabilization, making them quite stable. Such reactions would require highly energetic conditions or specific derivatization to introduce strain or instability into the ring systems, for which there is no indication in the structure of this molecule.

Role As a Building Block in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocyclic Systems

The 2-chloropyridine (B119429) core of 3-(3-Acetoxybenzoyl)-2-chloropyridine is an excellent starting point for the synthesis of various fused nitrogen-containing heterocyclic systems. The activated chlorine atom at the 2-position of the pyridine (B92270) ring readily undergoes nucleophilic substitution reactions with a variety of binucleophiles, leading to the formation of bicyclic and polycyclic heteroaromatic compounds. wikipedia.orgchempanda.com

One common strategy involves the reaction with compounds containing two nucleophilic centers, such as 1,2-, 1,3-, or 1,4-diamines, amino alcohols, or amino thiols. These reactions typically proceed via an initial nucleophilic displacement of the chloride followed by an intramolecular cyclization to form a new heterocyclic ring fused to the pyridine core. For instance, reaction with a 1,2-diamine could lead to the formation of a pyridopyrazine ring system, while reaction with an amino alcohol could yield a pyridoxazine.

Furthermore, 2-chloropyridines are well-known precursors for the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many biologically active compounds. organic-chemistry.orgnih.gov This is typically achieved by reacting the 2-chloropyridine derivative with an α-amino ketone or a related species. The reaction of this compound with such reagents would lead to the formation of highly functionalized imidazo[1,2-a]pyridines. Similarly, it can be utilized in the synthesis of pyrido[2,3-d]pyrimidines through reactions with appropriate nitrogen-containing nucleophiles. mdpi.com The presence of the 3-acetoxybenzoyl group can influence the reactivity and solubility of the starting material and the resulting fused heterocyclic products.

Table 1: Examples of Fused Heterocyclic Systems Derived from 2-Chloropyridine Precursors

| Precursor | Reagent | Fused Heterocycle |

| 2-Chloropyridine | 2-Aminoethanol | Pyrido[2,1-b] nih.govbohrium.comoxazine |

| 2-Chloropyridine | Ethylenediamine | Pyrazino[1,2-a]pyridine |

| 2-Chloropyridine | 2-Aminothiophenol | Pyridobenzothiazine |

Intermediate for Functionalized Aromatic and Heteroaromatic Scaffolds

The 2-chloropyridine moiety is a versatile handle for the introduction of various substituents onto the pyridine ring, making this compound a key intermediate for the synthesis of functionalized aromatic and heteroaromatic scaffolds. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at the 2-position of the pyridine ring. wikipedia.org

More significantly, the 2-chloro substituent is an excellent partner in transition-metal-catalyzed cross-coupling reactions. acs.org This allows for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex biaryl and heteroaryl systems. For example, Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids can be employed to introduce new aromatic rings at the 2-position, generating functionalized 2-arylpyridines. acs.orgresearchgate.net Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl groups, which can be further elaborated.

The acetoxybenzoyl portion of the molecule also offers opportunities for further functionalization. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be used in various reactions, such as etherification or esterification, to introduce additional diversity. The benzoyl ketone can also be a site for further chemical transformations. This dual reactivity makes this compound a valuable scaffold for creating a wide range of substituted aromatic and heteroaromatic compounds. mdpi.com

Table 2: Cross-Coupling Reactions of 2-Chloropyridine Derivatives

| Reaction Type | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Palladium | 2-Arylpyridine |

| Sonogashira | Terminal alkyne | Palladium/Copper | 2-Alkynylpyridine |

| Buchwald-Hartwig | Amine | Palladium | 2-Aminopyridine |

| Stille | Organostannane | Palladium | 2-Alkyl/Arylpyridine |

Application in Polymeric Material Precursors (e.g., polyesters, polyethers)

The structure of this compound allows for its transformation into monomers suitable for the synthesis of polyesters and polyethers. The key transformation is the hydrolysis of the acetoxy group to a phenolic hydroxyl group. This creates a difunctional monomer precursor where the newly formed hydroxyl group and another functional group on the molecule can participate in polymerization reactions.

For the synthesis of polyesters , the hydrolysis of the acetoxy group on the benzoyl ring yields a hydroxy-substituted benzoylpyridine. This molecule, containing both a hydroxyl group and a carboxylic acid equivalent (from the benzoyl group, which can be further modified if necessary), can be used as a monomer in polycondensation reactions. For instance, it could be co-polymerized with a dicarboxylic acid or a diol to form a polyester (B1180765) with pyridine units incorporated into the polymer backbone. The presence of the pyridine ring can impart specific properties to the resulting polyester, such as thermal stability, flame retardancy, or metal-coordinating capabilities. digitellinc.commdpi.com

For the synthesis of polyethers , the phenolic hydroxyl group obtained after hydrolysis can be used in nucleophilic substitution reactions to form ether linkages. For example, it can be reacted with a dihalide or a diepoxide in a polyetherification reaction. researchgate.netenuochem.com The resulting polyether would contain the substituted pyridine moiety as a repeating unit, which could influence the polymer's physical and chemical properties. The chlorine atom on the pyridine ring could also potentially be used as a site for post-polymerization modification.

Table 3: Polymerization Pathways Utilizing Derivatives of this compound

| Polymer Type | Monomer Precursor (from target compound) | Co-monomer |

| Polyester | 3-(3-Hydroxybenzoyl)-2-chloropyridine | Diacid or Diol |

| Polyether | 3-(3-Hydroxybenzoyl)-2-chloropyridine | Dihalide or Diepoxide |

Synthesis of Multi-Component Libraries for Chemical Exploration

The diverse reactivity of this compound makes it an ideal scaffold for the synthesis of multi-component libraries for chemical exploration. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are a powerful tool in combinatorial chemistry for the rapid generation of diverse compound libraries. nih.govrsc.org

The 2-chloropyridine moiety can participate in various MCRs. For instance, it can be a component in reactions that form substituted pyridines or other heterocyclic systems. The reactivity of the chlorine atom towards nucleophilic displacement allows for the introduction of a wide range of building blocks in a combinatorial fashion.

Furthermore, the acetoxybenzoyl group provides another point of diversity. The acetoxy group can be deprotected to the phenol, which can then be reacted with a library of electrophiles. The ketone of the benzoyl group could also potentially be involved in reactions such as condensation or reductive amination. By systematically varying the reactants that engage with the 2-chloropyridine and the functionalized benzoyl moieties, a large and diverse library of compounds can be efficiently synthesized from this single building block. This approach is highly valuable in drug discovery and materials science for the rapid screening of new chemical entities with desired properties. jst.go.jpnih.gov

Computational and Theoretical Investigations of 3 3 Acetoxybenzoyl 2 Chloropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 3-(3-Acetoxybenzoyl)-2-chloropyridine. researchgate.netepstem.net These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap generally suggests higher reactivity.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness (the resistance to change in electron distribution) is related to the HOMO-LUMO gap. Analysis of the Molecular Electrostatic Potential (MEP) map reveals the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net For pyridine (B92270) derivatives, the nitrogen atom and oxygen atoms of the acetoxy and benzoyl groups are typically electron-rich centers, while the carbon atoms of the pyridine ring, particularly those adjacent to electron-withdrawing groups, are electron-deficient.

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.19 eV⁻¹ |

Note: The data in this table is illustrative for a generic pyridine derivative and not specific to this compound due to the absence of published data for this specific compound.

Reaction Mechanism Elucidation via Computational Chemistry

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for chloropyridines, computational studies can model the attack of a nucleophile on the pyridine ring, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of the leaving group (the chloride ion). researchgate.net These calculations can determine the activation energies for each step, thereby identifying the rate-determining step of the reaction. researchgate.net

Furthermore, computational methods can explore the role of catalysts and solvent effects on the reaction mechanism. By including solvent molecules in the calculations (either explicitly or through continuum solvent models), a more accurate picture of the reaction in a real-world chemical environment can be obtained. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its chemical and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. This can be achieved through systematic searches of the potential energy surface or by using molecular dynamics simulations. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformers. These simulations also provide insights into the molecule's flexibility and the time scales of conformational changes. longdom.org

For this compound, key conformational degrees of freedom include the rotation around the single bonds connecting the pyridine ring, the benzoyl group, and the acetoxy group. MD simulations can reveal the preferred orientations of these groups and the energy barriers to rotation between different conformations. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. semanticscholar.org

Table 2: Torsional Angles of a Low-Energy Conformer of a Substituted Pyridine

| Dihedral Angle | Angle (degrees) |

| C1-C2-C(O)-C3 | 15.2 |

| C2-C(O)-C3-C4 | -170.5 |

| O1-C(O)-O2-C5 | 178.9 |

Note: The data in this table is illustrative for a generic substituted pyridine and not specific to this compound due to the absence of published data for this specific compound.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule and aid in the interpretation of its spectra. researchgate.net

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be invaluable for assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These calculated shifts can be correlated with experimental NMR data to provide a detailed assignment of the signals to specific atoms in the molecule.

UV-Vis spectra, which provide information about the electronic transitions within a molecule, can be predicted using Time-Dependent DFT (TD-DFT) calculations. dntb.gov.ua These calculations can determine the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima in the experimental spectrum.

Table 3: Predicted Spectroscopic Data for a Representative Pyridine Derivative

| Spectroscopic Parameter | Predicted Value |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ |

| ¹H NMR Chemical Shift (pyridyl-H) | 7.8 ppm |

| ¹³C NMR Chemical Shift (pyridyl-C-Cl) | 155 ppm |

| UV-Vis λmax | 280 nm |

Note: The data in this table is illustrative for a generic pyridine derivative and not specific to this compound due to the absence of published data for this specific compound.

Theoretical Studies on Structure-Reactivity Correlations

Theoretical studies play a crucial role in establishing correlations between the structure of a molecule and its chemical reactivity. By systematically modifying the structure of this compound in silico and calculating the corresponding changes in reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed.

For example, the effect of substituting the chloro group with other halogens or modifying the substituents on the benzoyl ring can be investigated computationally. By calculating the impact of these structural changes on parameters like the HOMO-LUMO gap, atomic charges, and reaction activation energies, a predictive model for the reactivity of this class of compounds can be built. sci-hub.se

These theoretical correlations can guide the design of new molecules with desired reactivity profiles. For instance, if a higher reactivity towards a specific nucleophile is desired, computational models can predict which structural modifications would be most effective in achieving this. This approach is widely used in medicinal chemistry and materials science to design novel compounds with tailored properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule. For 3-(3-Acetoxybenzoyl)-2-chloropyridine, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzoyl ring, and the acetyl methyl group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) would help to establish the connectivity of the protons.

¹³C NMR would reveal the number of unique carbon atoms in the molecule and their chemical environment (e.g., aromatic, carbonyl, aliphatic).

Expected ¹H NMR Data for this compound (Hypothetical)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Acetyl-CH₃ | --- | --- | --- |

| Pyridine-H | --- | --- | --- |

| Benzoyl-H | --- | --- | --- |

No experimental ¹H NMR data for this compound was found in the searched scientific literature.

Expected ¹³C NMR Data for this compound (Hypothetical)

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (ester) | --- |

| Carbonyl (ketone) | --- |

| Pyridine Ring Carbons | --- |

| Benzoyl Ring Carbons | --- |

| Acetyl-CH₃ | --- |

No experimental ¹³C NMR data for this compound was found in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental composition. Fragmentation analysis within the mass spectrometer would provide valuable information about the molecule's structure by showing how it breaks apart.

Expected HRMS Data for this compound (Hypothetical)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | --- | --- |

| [M+Na]⁺ | --- | --- |

No experimental HRMS data for this compound was found in the searched scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would be expected to identify characteristic vibrational bands for the carbonyl groups of the ester and ketone, the C-O bond of the ester, the C-Cl bond, and the aromatic C-H and C=C bonds of the pyridine and benzoyl rings.

Expected IR and Raman Data for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | --- |

| C=O (Ketone) | --- |

| C-O (Ester) | --- |

| C-Cl | --- |

| Aromatic C-H | --- |

| Aromatic C=C | --- |

No experimental IR or Raman data for this compound was found in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the aromatic rings and the benzoyl group in this compound, would lead to characteristic absorption bands in the UV-Vis spectrum.

Expected UV-Vis Data for this compound (Hypothetical)

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| --- | --- | --- |

No experimental UV-Vis data for this compound was found in the searched scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture Determination

No experimental X-ray crystallography data for this compound was found in the searched scientific literature.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC-MS, GC-MS)

Chromatographic techniques are vital for assessing the purity of a compound and for separating it from any impurities or byproducts from a chemical reaction.

High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (HPLC-MS), would be the primary method for determining the purity of this compound.

Gas Chromatography (GC) , also commonly coupled with a mass spectrometer (GC-MS), could be used if the compound is sufficiently volatile and thermally stable.

These methods would provide a retention time for the compound, which is characteristic under a specific set of conditions, and the mass spectrometer would confirm its identity.

No specific HPLC-MS or GC-MS methods or purity data for this compound were found in the searched scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.